molecular formula C7H11F2NO2 B1472625 2,2-Difluorocyclohexanamine formate CAS No. 1487500-95-7

2,2-Difluorocyclohexanamine formate

Cat. No. B1472625
CAS RN: 1487500-95-7
M. Wt: 179.16 g/mol
InChI Key: YYIKJRCSVYAPIN-UHFFFAOYSA-N
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Description

“2,2-Difluorocyclohexanamine formate” is a chemical compound. The hydrochloride variant of this compound has a molecular weight of 171.62 . . The physical form of this compound is solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2-difluorocyclohexanamine hydrochloride . The InChI code for this compound is 1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.62 . . The physical form of this compound is solid .

Scientific Research Applications

Green Chemistry and Sustainable Processes

Research into the synthesis and applications of cyclohexylamines demonstrates a broader push toward sustainable chemical processes. For instance, the study by Jumde et al. (2015) shows an efficient method to produce substituted cyclohexylamines through hydrogenation and reductive amination of phenols using sodium formate and Pd/C as a catalyst in water. This process highlights a green chemistry approach by using a sustainable hydrogen source and a recoverable catalyst, illustrating how derivatives of cyclohexanamine, such as 2,2-difluorocyclohexanamine formate, could be synthesized in an environmentally friendly manner (Jumde et al., 2015).

Synthesis of Liquid Crystal Intermediates

F. Xing (2010) reports on the synthesis of 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexanol from 4-(2,3-difluorine-4-n-alkoxy) phenyl cyclohexyl formate, indicating the relevance of difluorocyclohexanamine derivatives in producing liquid crystal intermediates. The study underscores the importance of these compounds in the development of materials for electronic displays and devices, offering a glimpse into the potential applications of 2,2-difluorocyclohexanamine formate in advanced material science (Xing, 2010).

Electrochemical Carbon Dioxide Reduction

The electrochemical reduction of carbon dioxide to formate represents a promising area of research for carbon capture and utilization technologies. Subramanian et al. (2007) designed an electrochemical reactor using a perfluoro polymer cation exchange membrane for the efficient conversion of CO2 to formate under ambient conditions. This study points to the potential role of 2,2-difluorocyclohexanamine formate in facilitating or optimizing such processes, highlighting its possible contribution to sustainable energy solutions (Subramanian et al., 2007).

Applications in Organic Synthesis and Catalysis

The development of novel catalysts and synthetic routes is a critical area of chemical research. Studies on the oxidative carbonylation of diamines to produce carbamates, as discussed by Hussong et al. (2020), demonstrate the application of formate derivatives in creating valuable chemical precursors. This research suggests the potential utility of 2,2-difluorocyclohexanamine formate in catalysis and organic synthesis, particularly in the production of polyurethanes from CO2, indicating its relevance in both environmental chemistry and industrial applications (Hussong et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-amino-2,2-difluorocyclohexyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-6(9)3-1-2-4-7(6,10)12-5-11/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIKJRCSVYAPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)(N)OC=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclohexanamine formate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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